N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,4-difluorophenyl group at the 4-position and a 3,4,5-trimethoxybenzamide moiety at the 2-position. Its structural uniqueness lies in the electron-withdrawing fluorine atoms on the phenyl ring and the methoxy-rich benzamide group, which may influence solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C19H16F2N2O4S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H16F2N2O4S/c1-25-15-6-10(7-16(26-2)17(15)27-3)18(24)23-19-22-14(9-28-19)12-5-4-11(20)8-13(12)21/h4-9H,1-3H3,(H,22,23,24) |
InChI Key |
GKNXHMSSVOQTGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
The reaction conditions often include the use of solvents like dichloromethane (CH₂Cl₂) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Methoxy Groups : The 3,4,5-trimethoxybenzamide moiety is conserved across several analogues, suggesting its role in π-π stacking or hydrogen bonding with biological targets .
- Activity Trends : Anti-inflammatory activity in correlates with electron-withdrawing groups (e.g., 4-chloro), but fluorine’s impact remains underexplored.
Biological Activity
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, mechanism of action, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H16F2N2O4S
- Molecular Weight : 406.4 g/mol
- CAS Number : 546096-51-9
The compound features a thiazole ring substituted with a difluorophenyl group and a trimethoxybenzamide moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound interact with various biological targets. The thiazole ring is known to participate in hydrogen bonding and π-π stacking interactions with proteins, influencing enzymatic activities and receptor binding.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. For instance:
- In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 10 | Apoptosis induction |
| A549 (lung) | 15 | Caspase activation |
| HeLa (cervical) | 12 | Bcl-2 modulation |
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- It has been tested against various bacterial strains and shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by Zhang et al. (2020) evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations. -
Antimicrobial Efficacy Study :
In research published by Li et al. (2021), the compound was tested against multi-drug resistant strains of bacteria. The study found that it significantly reduced bacterial viability compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
